![molecular formula C14H17NO3 B4181191 N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide](/img/structure/B4181191.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide
Descripción general
Descripción
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide, also known as MDMA, is a psychoactive drug that is commonly known as ecstasy. MDMA is a synthetic drug that is chemically similar to both stimulants and hallucinogens. MDMA has been used recreationally for its euphoric and empathogenic effects, but it also has potential therapeutic applications.
Mecanismo De Acción
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide works by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide also affects the activity of certain receptors in the brain, including the 5-HT2A receptor. The increase in neurotransmitter levels and receptor activity leads to the drug's psychoactive effects.
Biochemical and Physiological Effects:
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide has a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The drug also causes the release of hormones such as oxytocin and vasopressin, which are associated with social bonding and trust. N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide also increases the levels of cortisol, a stress hormone, which can have negative effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide has several advantages as a research tool, including its ability to enhance empathy and social bonding. However, the drug also has several limitations, including its potential for abuse and neurotoxicity. Researchers must take precautions to ensure the safety of study participants and to minimize the risk of negative side effects.
Direcciones Futuras
There are several potential future directions for research on N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide. One area of focus is on the use of N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide in the treatment of PTSD and other mental health conditions. Researchers are also exploring the use of N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide in combination with other psychotherapeutic interventions. Additionally, there is interest in developing safer and more effective versions of N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide that can be used therapeutically without the risk of negative side effects.
Aplicaciones Científicas De Investigación
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide has been shown to increase empathy and reduce fear in individuals with PTSD, making it a promising treatment option. N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide has also been studied for its potential use in couples therapy and for its ability to enhance psychotherapy.
Propiedades
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(15-14(16)10-3-2-4-10)11-5-6-12-13(7-11)18-8-17-12/h5-7,9-10H,2-4,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJBHHRFDUYORI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-morpholinylsulfonyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B4181115.png)

![3-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-1-benzothiophene-2-carboxamide](/img/structure/B4181128.png)
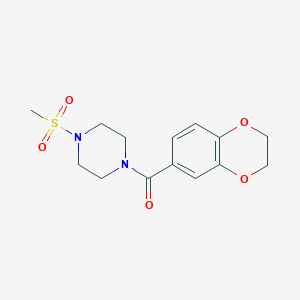
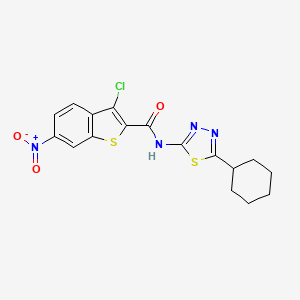
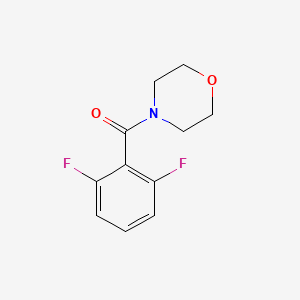
![3-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4181171.png)
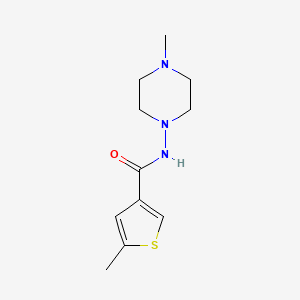
![1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4181190.png)
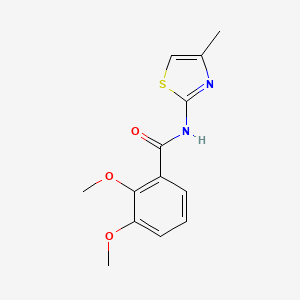
![methyl [3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]carbamate](/img/structure/B4181213.png)
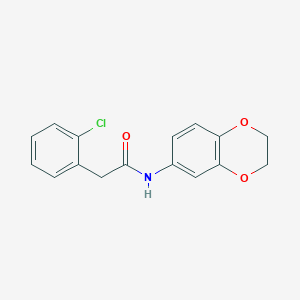
![1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4181223.png)
![2-{[2-(2-isopropyl-5-methylphenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4181226.png)